molecular formula C21H20N4O2 B10996545 N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10996545
M. Wt: 360.4 g/mol
InChI Key: GXESPUDLKYRAEX-UHFFFAOYSA-N
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Description

N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds with these targets, leading to inhibition or activation of their activity. This interaction can modulate various cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its reactivity towards electrophiles make it a valuable compound in various research fields .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(1H-indole-4-carbonylamino)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-25-18-8-3-2-5-14(18)13-19(25)21(27)24-12-11-23-20(26)16-6-4-7-17-15(16)9-10-22-17/h2-10,13,22H,11-12H2,1H3,(H,23,26)(H,24,27)

InChI Key

GXESPUDLKYRAEX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

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